Cilliobrevin D
Description
Contextualization of Cytoplasmic Dynein as a Molecular Motor in Eukaryotic Cells
Cytoplasmic dynein is a crucial molecular motor protein found in all eukaryotic cells. frontiersin.org It belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins. selleckchem.com These motors are responsible for transporting a wide variety of cellular cargoes along microtubule tracks. rockefeller.edu This movement, known as retrograde transport, is directed towards the minus-end of the microtubules. rockefeller.edu
The functions of cytoplasmic dynein are extensive and vital for cellular homeostasis. They are essential for the transport and distribution of organelles such as mitochondria, endosomes, and the Golgi apparatus. nih.gov Furthermore, dynein plays a critical role in cell division by ensuring the proper assembly and positioning of the mitotic spindle. frontiersin.orgoist.jp It also contributes to cell migration and the motility of growth cones in neurons. frontiersin.org Given its central role in these fundamental processes, the study of cytoplasmic dynein is paramount to understanding cellular function in both health and disease.
Overview of Small Molecule Inhibitors in Cellular Biology Research
Small molecule inhibitors are indispensable tools in cellular biology, allowing for the acute and often reversible manipulation of protein function. These chemical compounds can be designed to target specific proteins, such as enzymes or receptors, and modulate their activity. This targeted inhibition provides a powerful method for dissecting complex cellular pathways and understanding the precise roles of individual proteins.
The use of small molecule inhibitors offers several advantages over genetic approaches like RNA interference or gene knockout. They can be applied at specific times and concentrations, providing temporal control over protein inhibition. This is particularly useful for studying dynamic cellular processes. Furthermore, their effects are often reversible, allowing for the observation of cellular recovery after the inhibitor is removed. medchemexpress.com
Discovery and Initial Characterization of Cilliobrevin D as a Research Probe
This compound was identified through a chemical screen for compounds that could disrupt the Hedgehog signaling pathway, a crucial pathway in embryonic development and tissue homeostasis. rockefeller.edunih.gov The initial compound, HPI-4, was found to also affect the length and number of primary cilia, microtubule-based organelles involved in signaling. nih.gov This observation led to further investigation and the development of several analogs, including this compound. rockefeller.edu
Subsequent studies characterized this compound as a cell-permeable, reversible, and specific inhibitor of the AAA+ ATPase activity of cytoplasmic dynein. medchemexpress.comsigmaaldrich.commerckmillipore.com It was shown to inhibit both cytoplasmic dynein 1 and 2. allgenbio.com In vitro assays demonstrated that this compound inhibits dynein-dependent microtubule gliding and ATPase activity. medchemexpress.com This initial characterization established this compound as the first specific small molecule inhibitor of cytoplasmic dynein, providing a much-needed tool for the scientific community to investigate the diverse functions of this essential molecular motor. allgenbio.com
Table 1: Key Properties of this compound
| Property | Description | Source |
|---|---|---|
| Chemical Name | 2-((7-chloro-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)amino)-N-(2,4-dichlorophenyl)acetamide | sigmaaldrich.com |
| Molecular Formula | C₁₇H₈Cl₃N₃O₂ | sigmaaldrich.com |
| Molecular Weight | 392.62 g/mol | sigmaaldrich.com |
| Mechanism of Action | Inhibitor of the AAA+ ATPase motor cytoplasmic dynein | selleckchem.commedchemexpress.com |
| Key Characteristics | Cell-permeable, reversible, specific | medchemexpress.commerckmillipore.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H8Cl3N3O2 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(Z)-2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25)/b15-12- |
InChI Key |
HVJSIEVASHGLBF-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Cilliobrevin D Action
Mechanism of Cytoplasmic Dynein Inhibition by Cilliobrevin D
The inhibitory effect of this compound is a direct consequence of its interference with the fundamental enzymatic and mechanical cycles of cytoplasmic dynein.
Cytoplasmic dynein is a large, complex motor protein whose "engine" is a hexameric ring of AAA+ domains (AAA1-AAA6). semanticscholar.org This motor domain is responsible for hydrolyzing ATP to generate the force required for movement along microtubules. biophysics.org this compound exerts its inhibitory effect by directly targeting this AAA+ ATPase motor domain. medchemexpress.commerckmillipore.com While the precise binding site is a subject of ongoing investigation, studies suggest that this compound and its analogues bind within the ATP-binding pockets of the AAA+ ring, particularly at the primary site of hydrolysis, AAA1. semanticscholar.org This interaction is believed to be competitive with ATP, as suggested by kinetic analyses. psu.edu The binding of this compound to these critical ATP-binding motifs, such as the Walker A (P-loop) and Walker B motifs, interferes with the conformational changes necessary for the dynein mechanochemical cycle. semanticscholar.org
A primary consequence of this compound's interaction with the motor domain is the inhibition of dynein's ATPase activity. psu.edu This enzymatic activity is essential for dynein's function, as the cycle of ATP binding, hydrolysis, and product release drives the motor's movement along microtubules. nih.gov Research has demonstrated that this compound effectively blocks both the basal and the microtubule-stimulated ATPase activity of dynein in vitro. elifesciences.orgnih.gov For instance, under certain experimental conditions, a 40 µM concentration of this compound was shown to inhibit the ATPase activity of purified dynein 1 by approximately 70%. elifesciences.org This inhibition of ATP hydrolysis prevents the motor from cycling through the steps required for movement, effectively stalling it. nih.gov The mode of inhibition appears to be nucleotide-competitive, meaning this compound vies with ATP for the same binding site on the dynein motor. psu.edu
A key characteristic of a useful chemical probe is its specificity for its intended target. This compound has demonstrated a notable degree of selectivity for cytoplasmic dynein over other microtubule-based motor proteins, such as those from the kinesin superfamily. nih.gov In vitro assays have shown that while this compound inhibits dynein-driven microtubule gliding, it does not significantly affect the motility driven by kinesin-1 or the ATPase activity of kinesin-1 and kinesin-5, even at concentrations up to 100 µM. psu.edunih.govnih.gov This specificity is crucial for interpreting experimental results, as it allows researchers to attribute observed cellular effects more directly to the inhibition of dynein function. nih.gov However, it is important to note that while highly selective, the potential for off-target effects on other AAA+ ATPases should be considered, although initial screens on proteins like p97 and Mcm2-7 showed no inhibitory activity. psu.edunih.gov
| Motor Protein | Assay Type | This compound Effect | Reference |
|---|---|---|---|
| Cytoplasmic Dynein | ATPase Activity | Inhibits | psu.edu |
| Cytoplasmic Dynein | Microtubule Gliding | Inhibits | psu.edu |
| Kinesin-1 | ATPase Activity | No significant inhibition | psu.edunih.gov |
| Kinesin-5 | ATPase Activity | No significant inhibition | nih.gov |
| Kinesin-1 | Microtubule Gliding | No significant inhibition | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for elucidating its mechanism and for developing more potent and specific inhibitors.
This compound belongs to a class of compounds based on a benzoyl dihydroquinazolinone scaffold. merckmillipore.com Structure-activity relationship (SAR) studies have revealed that the benzoylacrylonitrile core is a critical feature required for its inhibitory activity against dynein. nih.gov Alterations to this core structure can significantly impact the compound's efficacy. The acrylonitrile (B1666552) group, in particular, is thought to be a key player, though its potential to isomerize presents a chemical complexity. nih.gov Computational and in silico analyses have further explored how different parts of the this compound molecule, including its protonation state and isomeric configuration, contribute to its binding affinity within the AAA1 subunit of the dynein motor domain. semanticscholar.org These studies aim to pinpoint the exact molecular interactions that confer its inhibitory power.
The limitations of first-in-class inhibitors like this compound, including modest potency and potential for isomerization, have spurred the development of improved analogues. elifesciences.orgnih.gov By analyzing the conformation of the ciliobrevin scaffold, researchers have designed conformationally constrained isosteres to overcome these issues. nih.gov This effort led to the creation of a new class of inhibitors called dynapyrazoles. elifesciences.orgnih.gov These tricyclic pyrazoloquinazolinone derivatives were synthesized to be more potent inhibitors of dynein. elifesciences.org One such analogue, Dynapyrazole-A, inhibits both dynein 1 and dynein 2 with improved potency in both in vitro and cellular assays. elifesciences.org Interestingly, dynapyrazoles exhibit a distinct mode of action compared to ciliobrevins; while they potently inhibit the microtubule-stimulated ATPase activity of dynein, they have a much weaker effect on its basal ATPase activity. elifesciences.orgnih.gov This suggests that these newer analogues may interfere with a different step in the dynein mechanochemical cycle, highlighting how subtle structural changes can lead to inhibitors with distinct biochemical profiles.
| Feature | This compound | Dynapyrazole-A | Reference |
|---|---|---|---|
| Scaffold | Benzoyl Dihydroquinazolinone | Tricyclic Pyrazoloquinazolinone | merckmillipore.comelifesciences.org |
| Basal ATPase Inhibition | Inhibits (~70% at 40 µM) | No significant inhibition | elifesciences.org |
| Microtubule-Stimulated ATPase Inhibition | Inhibits | Strongly inhibits | elifesciences.orgnih.gov |
| Potency | Micromolar range | More potent than this compound | elifesciences.orgnih.gov |
Computational Approaches in Mechanistic and Structural Elucidation
Computational methods have become indispensable tools in deciphering the molecular mechanisms and structural underpinnings of Ciliobrevin D's inhibitory action. These in silico approaches, including molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the compound's binding modes, interaction energies, and the conformational changes it induces in its protein targets.
Molecular Docking Studies
Molecular docking simulations have been instrumental in predicting the binding poses of Ciliobrevin D within the ATP-binding pocket of cytoplasmic dynein's AAA+ (ATPases Associated with diverse cellular Activities) domain. These studies have elucidated the structure-activity relationships of Ciliobrevin D and its analogues, highlighting the key chemical features required for potent inhibition.
A significant in silico study investigated the binding of Ciliobrevin D to the AAA1 subunit of cytoplasmic dynein-1. semanticscholar.orgresearchgate.net This research revealed that Ciliobrevin D acts as an ATP-competitive inhibitor by interacting with crucial motifs within the ATP-binding site, namely the Walker A (P-loop), Walker B, and Sensor I and II motifs. semanticscholar.org The simulations demonstrated that the cyanide (CN) moiety of Ciliobrevin D can form hydrogen bonds with specific residues, anchoring the inhibitor within the binding pocket and disrupting the catalytic activity of the motor domain. semanticscholar.org Interestingly, this study also suggested that while the double bond in Ciliobrevin D was anticipated to reduce potency, it exhibited a better binding affinity for the AAA1 site compared to analogues lacking this feature. semanticscholar.orgresearchgate.net Protonation of a nitrogen atom (N9) in the quinazoline (B50416) ring was also found to enhance binding affinity. semanticscholar.orgresearchgate.net
Further computational docking has explored the interaction of Ciliobrevin D with other proteins. For instance, in silico docking was used to investigate the off-target effects of Ciliobrevin D on Kv7.1 and Kv7.4 potassium channels. sgul.ac.ukrupress.org The simulations predicted that Ciliobrevin D does not bind to the wild-type channels. sgul.ac.ukrupress.org However, the introduction of a specific mutation (Q580A in Kv7.4) was predicted to remove steric hindrance, thereby allowing Ciliobrevin D to bind. sgul.ac.uk This finding was subsequently supported by experimental data, showcasing the predictive power of computational modeling.
Table 1: Summary of Molecular Docking Studies of Ciliobrevin D
| Target Protein | Computational Method | Key Findings |
| Cytoplasmic Dynein-1 (AAA1 subunit) | FlexX Docking Algorithm | Binds to Walker A, Walker B, and Sensor I/II motifs; acts as an ATP-competitive inhibitor. semanticscholar.org |
| Cytoplasmic Dynein-1 (AAA1 subunit) | Molecular Docking | Protonation of N9 nitrogen increases binding affinity. semanticscholar.orgresearchgate.net |
| Kv7.1 and Kv7.4 Channels | SwissDock (unguided docking with CHARMM force fields) | No binding to wild-type channels predicted. sgul.ac.ukrupress.org |
| Kv7.4-Q580A Mutant Channel | SwissDock (unguided docking with CHARMM force fields) | Mutation allows for binding of Ciliobrevin D by removing steric hindrance. sgul.ac.uk |
Molecular Dynamics and Other Computational Approaches
While detailed molecular dynamics (MD) simulation studies specifically focused on Ciliobrevin D are not extensively documented in the provided results, the use of computational modeling extends beyond simple docking. Structure-activity relationship (SAR) studies, which are often supported by computational analysis, have been crucial in the development of more potent and specific dynein inhibitors, such as the dynapyrazoles, which were designed based on the ciliobrevin scaffold. elifesciences.org These studies analyze how modifications to the chemical structure of Ciliobrevin D affect its inhibitory activity, guiding the synthesis of new analogues with improved properties. elifesciences.org
Furthermore, computational modeling has been used to simulate the broader effects of dynein inhibition on cellular processes. For example, computational modeling helped to understand how dynein-mediated transport of microtubules can establish and maintain the correct microtubule polarity in axons. nih.gov While not directly studying the binding of Ciliobrevin D, these models use the experimental effects of the inhibitor to validate their simulations of complex biological systems. nih.gov
Table 2: Overview of Other Computational Approaches Involving Ciliobrevin D
| Computational Approach | Application | Research Focus |
| Structure-Activity Relationship (SAR) | Inhibitor Design | Guided the development of dynapyrazole analogues from the ciliobrevin scaffold. elifesciences.org |
| Computational Modeling of Microtubule Transport | Simulating Cellular Processes | Used experimental data from Ciliobrevin D treatment to validate a model of dynein-based microtubule polarity sorting in axons. nih.gov |
| Monte Carlo Simulations | Simulating Intraflagellar Transport (IFT) | Investigated the dynamics of IFT trains at the ciliary tip, using Ciliobrevin D to probe the role of dynein activity. nih.gov |
Cellular and Subcellular Effects Mediated by Cilliobrevin D
Impact on Microtubule-Based Intracellular Transport
Cytoplasmic dynein is a crucial motor protein responsible for transporting a wide array of cargoes toward the minus-end of microtubules. nih.gov By inhibiting dynein, Ciliobrevin D profoundly disrupts these transport pathways, affecting the distribution and function of numerous cellular components. sapphirebioscience.comxcessbio.com
Ciliobrevin D has been shown to significantly impair the motility of various organelles that depend on dynein for their intracellular transport. Live-cell imaging studies in different cell types have demonstrated that application of Ciliobrevin D leads to the cessation or significant reduction of movement for several key organelles. nih.govnih.gov
Research in embryonic sensory neurons revealed that Ciliobrevin D blocks the transport of mitochondria, lysosomes, and Golgi-derived vesicles. nih.govnih.gov Similarly, it has been shown to abrogate the movement of peroxisomes and inhibit the dynein-dependent aggregation of melanosomes in cultured cells. medchemexpress.comsapphirebioscience.comxcessbio.com The inhibition of organelle transport is a direct consequence of blocking the dynein motor that pulls these structures along microtubule tracks.
| Organelle | Observed Effect of Ciliobrevin D | Cellular Consequence | Reference |
|---|---|---|---|
| Mitochondria | Inhibition of both anterograde and retrograde movement | Disruption of cellular energy distribution and homeostasis | nih.govfrontiersin.orgnih.gov |
| Lysosomes | Inhibition of retrograde movement | Impaired waste degradation and recycling pathways | nih.govfrontiersin.orgnih.gov |
| Golgi-derived Vesicles | Inhibition of retrograde and anterograde transport | Disruption of protein and lipid trafficking from the Golgi apparatus | nih.govnih.gov |
| Peroxisomes | Abrogation of motility | Altered lipid metabolism and processing of reactive oxygen species | medchemexpress.comsapphirebioscience.comxcessbio.com |
| Melanosomes | Inhibition of aggregation | Disruption of pigment distribution | medchemexpress.comsapphirebioscience.comxcessbio.com |
In neurons, the proper functioning and survival of axons depend on the continuous, bidirectional transport of organelles, proteins, and vesicles between the cell body and the axon terminal. nih.govnih.gov While dynein is primarily responsible for retrograde (towards the cell body) transport, its inhibition by Ciliobrevin D surprisingly disrupts transport in both directions. nih.govnih.gov Studies have shown that Ciliobrevin D not only blocks the expected retrograde transport of mitochondria, lysosomes, and Golgi-derived vesicles in sensory axons but also inhibits their anterograde (towards the axon terminal) transport. nih.govfrontiersin.org
Ciliobrevin D has been shown to disrupt the formation and function of primary cilia by interfering with intraflagellar transport (IFT). medchemexpress.comsapphirebioscience.com IFT is a bidirectional process, driven by kinesin and dynein motors, that is essential for assembling and maintaining cilia and flagella. nih.govelifesciences.org By inhibiting cytoplasmic dynein 2, the motor responsible for retrograde IFT, Ciliobrevin D perturbs the trafficking of proteins within the cilium. sapphirebioscience.comelifesciences.org This disruption leads to malformation of primary cilia and blockade of signaling pathways that rely on these structures, such as the Hedgehog (Hh) signaling pathway. medchemexpress.comsapphirebioscience.comelifesciences.org
Effects on Cytoskeletal Organization and Dynamics
Beyond its direct impact on cargo transport, the inhibition of dynein by Ciliobrevin D also has significant consequences for the organization and dynamics of the microtubule cytoskeleton itself, particularly during cell division. medchemexpress.comsapphirebioscience.com
During mitosis, cytoplasmic dynein plays a critical role in the formation of a functional bipolar spindle. It helps to focus microtubule minus-ends at the spindle poles and is involved in attaching kinetochores to microtubules. sapphirebioscience.comxcessbio.com Treatment of cells with Ciliobrevin D leads to severe defects in mitotic spindle assembly. medchemexpress.com Observed abnormalities include unfocused, multipolar, or collapsed spindles. medchemexpress.com Ciliobrevin D prevents proper spindle pole focusing and disrupts the attachment of kinetochores to microtubules. sapphirebioscience.comxcessbio.com Furthermore, it can disrupt pre-formed spindles in cells arrested in metaphase, indicating a role for dynein in maintaining spindle stability. medchemexpress.com
| Cell Line | Observed Spindle Defect with Ciliobrevin D | Reference |
|---|---|---|
| NIH-3T3 | Abnormal spindles (unfocused, multipolar, or collapsed) | medchemexpress.com |
| HeLa | Similar spindle defects to NIH-3T3, but to a lesser extent | medchemexpress.com |
Modulation of Key Cellular Processes and Signaling Pathways
Ciliobrevin D's inhibition of cytoplasmic dynein has far-reaching consequences for numerous cellular processes and signaling pathways that are dependent on this motor protein for transport and organization.
Primary cilia are microtubule-based organelles that play crucial roles in sensory perception and developmental signaling. The formation and maintenance of these structures are heavily reliant on intraflagellar transport (IFT), a process driven by motor proteins, including cytoplasmic dynein 2. Ciliobrevin D, by inhibiting dynein, effectively perturbs the formation of primary cilia. medchemexpress.com
Studies have demonstrated that treatment with Ciliobrevin D leads to a significant reduction in the number of ciliated cells and a decrease in the length of existing cilia. medchemexpress.com This interference with ciliogenesis is a direct consequence of the blockade of dynein-mediated retrograde IFT, which is essential for recycling ciliary components back to the cell body.
| Parameter | Effect of Ciliobrevin D Treatment |
| Percentage of ciliated cells | Significant decrease |
| Cilia length | Significant decrease |
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis, and its function is intricately linked to the primary cilium. Ciliobrevin D is a known inhibitor of the Hh signaling pathway. medchemexpress.com
The inhibitory effect of Ciliobrevin D on Hh signaling is a direct consequence of its impact on primary cilia. By disrupting cilia formation and function, Ciliobrevin D perturbs the trafficking of key Hh pathway components, such as Smoothened (SMO) and the Gli transcription factors, within the cilium. nih.gov For instance, Ciliobrevin D treatment has been shown to affect the accumulation of Gli2 at the tip of the primary cilium, a crucial step in Hh pathway activation. nih.gov
| Signaling Pathway | Effect of Ciliobrevin D | Mechanism |
| Hedgehog (Hh) Signaling | Inhibition | Perturbation of primary cilia formation and function, leading to disrupted trafficking of Hh pathway components. |
The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by triggering the release of pro-inflammatory cytokines. The assembly and activation of the NLRP3 inflammasome are dependent on the microtubule cytoskeleton and associated motor proteins.
A study investigating the role of microtubules and dynein in inflammasome activation found that the dynein-specific inhibitor, Ciliobrevin A (a close analog of Ciliobrevin D), attenuated the evodiamine-mediated enhancement of NLRP3 inflammasome activation. frontiersin.org This suggests that dynein-mediated transport of NLRP3 inflammasome components along microtubules is a crucial step for its activation. frontiersin.org Pre-treatment with Ciliobrevin A suppressed the nigericin-induced release of the pro-inflammatory cytokine IL-1β. frontiersin.org While this study utilized Ciliobrevin A, the findings strongly imply a similar role for Ciliobrevin D in modulating NLRP3 inflammasome activation due to its specific inhibition of cytoplasmic dynein.
| Pathway Component | Effect of Ciliobrevin A | Observed Outcome |
| NLRP3 Inflammasome Activation | Attenuation of enhancement | Suppression of IL-1β release |
Collapsin response mediator protein 4 (CRMP4) is a protein involved in neuronal guidance and has been implicated in neurodegenerative diseases. It has been reported to form a complex with the dynein motor protein. nih.gov
In the context of amyotrophic lateral sclerosis (ALS), the signaling molecule Semaphorin 3A (Sema3A) was found to induce an increase in CRMP4 levels in the axons and cell bodies of motor neurons. nih.govbiorxiv.org This effect was completely blocked by the application of Ciliobrevin D, indicating that the retrograde transport of CRMP4, mediated by its interaction with dynein, is essential for this process. nih.govbiorxiv.org By inhibiting dynein, Ciliobrevin D effectively disrupts the formation or transport of the CRMP4-dynein complex, thereby preventing the Sema3A-induced accumulation of CRMP4. nih.govbiorxiv.org
| Protein Complex | Inducing Signal | Effect of Ciliobrevin D | Mechanism |
| CRMP4-Dynein | Sema3A | Blocks the increase in CRMP4 levels in axons and somata | Inhibition of dynein-mediated retrograde transport of the CRMP4-dynein complex |
Preclinical Research Applications of Cilliobrevin D in Biological Systems
Neurobiological Research Models
Cilliobrevin D has been instrumental in advancing our understanding of several key processes in neurobiology. By inhibiting dynein, researchers can probe the consequences of disrupted retrograde axonal transport, a process crucial for neuronal function and survival. nih.govnih.gov
Investigation of Axon Extension and Growth Cone Dynamics
The extension of axons and the dynamic behavior of their growth cones are fundamental to the formation of neural circuits. umn.edu The growth cone, a motile structure at the axon's tip, navigates the extracellular environment to find its target, a process heavily dependent on the continuous reorganization of its internal cytoskeleton. umn.edufrontiersin.org Studies utilizing this compound have revealed the critical role of dynein-mediated transport in these processes.
Treatment of cultured embryonic sensory neurons with this compound leads to a rapid and reversible cessation of axon extension. frontiersin.org This inhibition is detectable within the first 20 minutes of application, highlighting the immediate requirement of active transport for axon elongation. nih.gov The effect is reversible, with axon extension resuming shortly after the removal of the inhibitor. nih.gov This demonstrates that ongoing dynein activity is essential for the forward progression of the axon.
Furthermore, this compound has been shown to affect the morphology and dynamics of the growth cone. While it does not prevent the nerve growth factor (NGF)-induced expansion of the growth cone area, it does inhibit the formation of axonal filopodia, the slender, finger-like projections that act as sensors for guidance cues. nih.govnih.gov This suggests a specific role for dynein in the regulation of filopodial dynamics, which are crucial for growth cone steering and target recognition. nih.govelifesciences.org Local application of this compound to the growth cone is sufficient to halt axon extension, indicating a localized requirement for dynein function at the leading edge of the growing axon. frontiersin.org
| Process | Effect of this compound | Key Finding |
|---|---|---|
| Axon Extension | Reversible inhibition | Dynein-mediated transport is continuously required for axon elongation. nih.govfrontiersin.org |
| Growth Cone Expansion (NGF-induced) | No inhibition | Dynein is not essential for the overall increase in growth cone size in response to NGF. nih.govnih.gov |
| Axonal Filopodia Formation (NGF-induced) | Inhibition | Dynein plays a specific role in the formation of sensory filopodia. nih.govnih.gov |
Analysis of Axonal Branching and Morphogenesis
The formation of collateral axon branches is a critical process for establishing complex neural circuits, allowing a single neuron to connect with multiple targets. This compound has been employed to investigate the role of dynein in this aspect of neuronal morphogenesis. nih.govfrontiersin.org
Studies have shown that this compound inhibits the formation of axon branches induced by nerve growth factor (NGF). nih.govfrontiersin.org This finding suggests that dynein-mediated retrograde transport is necessary for the signaling or transport of components required for the initiation and outgrowth of new branches. The inhibition of axon branching by this compound points to a role for dynein in organizing signaling pathways, such as the mTOR-Rheb signaling cascade, which is known to be required for NGF-induced branching. frontiersin.org
Studies on Wallerian Degeneration Mechanisms
Wallerian degeneration is an active process of degeneration of the axon segment distal to an injury. physio-pedia.comyoutube.comyoutube.com This process involves the breakdown of the axon and its myelin sheath. physio-pedia.com Research using this compound has provided insights into the role of dynein in this degenerative cascade.
Interestingly, treatment with this compound has been found to accelerate Wallerian degeneration following axotomy in cultured sensory neurons. nih.govnih.gov This suggests that dynein activity normally plays a protective role, counteracting the degenerative processes initiated by axonal injury. Following injury, there is typically an increase in actin filaments within the axon, which is thought to be a protective response. frontiersin.org this compound treatment prevents this increase in axonal actin filaments and promotes the morphological degeneration of the axon, indicating that dynein may regulate the actin cytoskeleton as part of its protective function. frontiersin.org These findings highlight an antagonistic role for dynein in the process of axon degeneration. frontiersin.org
| Condition | Effect of this compound | Implication for Dynein Function |
|---|---|---|
| Axonal Branching (NGF-induced) | Inhibition | Dynein is required for the formation of new axon branches. nih.govfrontiersin.org |
| Wallerian Degeneration | Acceleration | Dynein activity normally counteracts axon degeneration. nih.govnih.gov |
| Axonal Actin Filament Increase (post-injury) | Prevention | Dynein may have a protective role by regulating the actin cytoskeleton. frontiersin.org |
Elucidation of Neurodegenerative Disease Pathophysiology (e.g., Amyotrophic Lateral Sclerosis models)
Defects in axonal transport are a common feature of many neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). frontiersin.org ALS is a fatal disease characterized by the progressive loss of motor neurons. nih.gov this compound has been utilized in preclinical models of ALS to investigate the role of dynein-dependent transport in the disease's pathogenesis. nih.govumich.edu
A hallmark of ALS is the mislocalization and aggregation of specific proteins, such as TAR DNA-binding protein 43 (TDP-43), and deficits in the transport of essential organelles like mitochondria. frontiersin.org Research suggests that impaired axonal transport is an early event in the disease process. frontiersin.org
In models of ALS, including those based on mutations in the C9orf72 and SOD1 genes, defects in axonal transport have been observed. nih.govbiorxiv.org this compound has been used to mimic and study the consequences of such transport deficits. For instance, by inhibiting dynein, researchers can investigate how the disruption of retrograde transport contributes to the pathological hallmarks of the disease, such as the accumulation of misfolded proteins in the cytoplasm. frontiersin.orgbiorxiv.org
Recent studies have identified a novel retrograde death signaling pathway in ALS involving the Collapsin Response Mediator Protein 4 (CRMP4). nih.govumich.eduresearchgate.net In ALS models, there is an increased interaction between CRMP4 and dynein in the distal axons of motor neurons. nih.govbiorxiv.org This enhanced complex formation leads to the retrograde transport of a pro-apoptotic signal from the axon to the cell body, ultimately contributing to neuronal death. nih.govumich.edu
Reproductive Biology Research Models
This compound has been instrumental in elucidating the role of cytoplasmic dynein in male reproductive processes, particularly spermatogenesis and the maintenance of the blood-testis barrier.
Examination of Spermatogenesis Processes
Spermatogenesis, the process of sperm cell development, is highly dependent on the dynamic rearrangement of the cytoskeleton. plos.orgresearchgate.net Microtubule-based structures and the motor proteins that interact with them are essential for the transport of organelles and the morphological changes that occur as spermatids mature. researchgate.netnih.gov
Research utilizing this compound has provided insights into the critical function of cytoplasmic dynein 1 in the transport of spermatids and organelles within the seminiferous epithelium. nih.gov Studies have shown that inactivation of dynein using this compound in vitro in Sertoli cells and in vivo in the testis leads to significant disruption of microtubule organization. nih.gov This disruption, in turn, impairs the transport of spermatids and organelles like phagosomes across the epithelium, ultimately leading to a breakdown in the process of spermatogenesis. nih.gov A notable finding is that dynein inactivation also causes a gross disruption of F-actin in both Sertoli cells and the seminiferous epithelium, indicating a crosstalk between the microtubule and actin cytoskeletons in the testis. nih.gov
The manchette, a temporary microtubule-based structure in developing spermatids, is crucial for shaping the sperm head and forming the tail. While direct studies on the effect of this compound on the manchette are not detailed in the provided results, the established role of dynein in microtubule organization suggests that its inhibition by this compound would likely impact manchette function and, consequently, sperm morphology. researchgate.net
| Research Model | Key Findings with this compound | Reference |
| In vitro Sertoli cell culture | Disruption of microtubule organization, impaired organelle transport | nih.gov |
| In vivo rat testis | Disruption of spermatid transport, disruption of F-actin organization | nih.gov |
Assessment of Blood-Testis Barrier Integrity
The blood-testis barrier (BTB) is a critical physiological barrier that creates a unique microenvironment essential for the development and maturation of sperm. nih.govnih.govtaylorandfrancis.com This barrier is primarily formed by tight junctions between adjacent Sertoli cells. taylorandfrancis.comtaylorandfrancis.comcapes.gov.br The integrity of the BTB relies on the proper functioning of the Sertoli cell cytoskeleton, including both microtubules and actin filaments. cdc.govnih.gov
This compound has been used to investigate the role of dynein in maintaining the integrity of the BTB. In vitro studies using Sertoli cells cultured on bicameral units have demonstrated that inhibition of dynein with this compound perturbs the TJ-barrier function. selleckchem.com This is quantified by a decrease in transepithelial electrical resistance (TER), a measure of barrier permeability. selleckchem.com The inactivation of dynein in Sertoli cells not only affects the barrier but also leads to a significant disruption of F-actin organization across the cells. selleckchem.com
Ectoplasmic specialization (ES) is a testis-specific cell-cell adhesion structure between Sertoli cells and developing spermatids, and also between adjacent Sertoli cells at the BTB. nih.gov It is an actin-rich structure that plays a crucial role in maintaining the integrity of the seminiferous epithelium and in the movement of germ cells. nih.gov While direct studies using this compound to specifically target ES are not detailed, the observed disruption of the F-actin cytoskeleton upon dynein inhibition suggests a potential impact on ES function, thereby affecting BTB integrity. selleckchem.comnih.gov
| Research Model | Parameter Measured | Key Findings with this compound | Reference |
| In vitro Sertoli cell culture | Transepithelial Electrical Resistance (TER) | Decreased TER, indicating compromised barrier function | selleckchem.com |
| In vitro Sertoli cell culture | F-actin organization | Gross disruption of F-actin filaments | selleckchem.com |
Immunological and Inflammatory Research Models
This compound's ability to inhibit dynein-mediated transport has made it a valuable tool for studying key processes in the immune system, such as inflammasome activation and the dynamic repositioning of cellular structures during immune responses.
Analysis of Microtubule Organizing Center Repositioning in Immune Cells
The repositioning of the microtubule-organizing center (MTOC) is a critical event in the formation of the immunological synapse (IS), the specialized interface between an immune cell, such as a T cell or natural killer (NK) cell, and its target cell. researchgate.netnih.govresearchgate.net This repositioning ensures the directed secretion of cytotoxic granules or cytokines towards the target. researchgate.netnih.gov
This compound has been effectively used to demonstrate the crucial role of dynein in MTOC repositioning. In T cells, the movement of the MTOC to the IS is a dynein-driven process. nih.govnih.gov Studies have shown that treatment with this compound inhibits this repositioning, with effects comparable to siRNA-mediated knockdown of dynein heavy chain. nih.gov Interestingly, a combination of this compound and taxol, a microtubule-stabilizing agent, results in a complete block of MTOC repositioning, suggesting that both dynein motor activity and microtubule dynamics are essential for this process. nih.gov
Similarly, in NK cells, the convergence of lytic granules to the MTOC, which then polarizes towards the IS, is a critical step for cytotoxicity. researchgate.net this compound has been shown to inhibit this granule convergence, highlighting the role of dynein in the trafficking of cytotoxic payloads in NK cells. researchgate.net
| Immune Cell Type | Process Investigated | Key Findings with this compound | Reference |
| T cells | MTOC repositioning to the immunological synapse | Inhibition of MTOC repositioning | nih.govnih.gov |
| NK cells | Lytic granule convergence to the MTOC | Inhibition of granule convergence | researchgate.net |
Developmental Biology Research Models
The role of dynein in fundamental developmental processes, such as cell division, migration, and the establishment of cell polarity, makes this compound a valuable tool in developmental biology. nih.govfrontiersin.org
The search results indicate that this compound has been used to study axon development in embryonic neurons. nih.govresearchgate.net Specifically, it has been shown to reversibly inhibit axon extension and the transport of various organelles, including mitochondria, lysosomes, and Golgi-derived vesicles. nih.govresearchgate.net This demonstrates the critical role of dynein-mediated transport in neuronal development and maintenance. nih.govresearchgate.net Furthermore, this compound was found to prevent nerve growth factor (NGF)-induced axonal branching, a key process in the formation of complex neural circuits. nih.govresearchgate.net
While the provided information focuses on neuronal development, the fundamental nature of dynein's functions suggests broader applications of this compound in studying other aspects of embryogenesis, such as gastrulation and organogenesis, where cell migration and tissue morphogenesis are paramount. The ability of this compound to perturb primary cilia formation also has significant implications for developmental biology, as primary cilia are crucial signaling hubs during development. selleckchem.comresearchgate.net
| Developmental Model | Process Investigated | Key Findings with this compound | Reference |
| Embryonic chicken dorsal root ganglion neurons | Axon extension and organelle transport | Reversible inhibition of axon extension and bidirectional organelle transport | nih.govresearchgate.net |
| Embryonic chicken dorsal root ganglion neurons | Axonal branching | Prevention of NGF-induced axonal branching | nih.govresearchgate.net |
| In vitro cell culture | Primary cilia formation | Perturbation of primary cilia formation | selleckchem.comresearchgate.net |
Investigations into Cilia-Dependent Developmental Processes
Primary cilia are microtubule-based organelles that function as sensory hubs, translating extracellular signals into cellular responses that are critical for embryonic development. nih.gov Ciliobrevin D has been instrumental in studying the dynein-dependent mechanisms that underpin these signaling pathways.
A key developmental pathway regulated by primary cilia is the Hedgehog (Hh) signaling pathway. rcsb.org Ciliobrevin D treatment has been shown to block Hh signaling. nih.gov This blockade is achieved by inhibiting cytoplasmic dynein 2, the motor responsible for retrograde intraflagellar transport (IFT) within the cilium. researchgate.net Inhibition of this retrograde transport by Ciliobrevin D leads to the accumulation of the Hh signaling component Gli2 and the IFT-B component IFT88 at the distal tip of primary cilia. researchgate.nethbni.ac.in This disruption of normal protein trafficking within the cilium effectively halts the signaling cascade, demonstrating the essential role of dynein-mediated transport in developmental processes. nih.govhbni.ac.in Furthermore, studies have utilized Ciliobrevin D to confirm that the formation of primary cilia themselves is a prerequisite for certain developmental events, such as the differentiation of muscle cells. elifesciences.orghbni.ac.in
Mechanistic Studies in Model Organisms and Cell Lines
The utility of Ciliobrevin D as a dynein inhibitor has been validated across a diverse range of model systems, from single-celled organisms to complex mammalian cells. elifesciences.org Its ability to acutely and reversibly inhibit dynein has made it a valuable reagent for mechanistic studies into fundamental cellular processes, including organelle transport, cell division, and nuclear dynamics. elifesciences.org
Drosophila Cell System Applications
In the fruit fly, Drosophila melanogaster, Ciliobrevin D has been applied to investigate dynein's role in intracellular transport and neuronal development. In Drosophila S2 cells, the inhibitor was used to study the movement of peroxisomes, revealing that dynein inhibition abrogates their transport. escholarship.org Studies in these cells showed that dynein depletion prevents all peroxisome transport, not just in one direction, highlighting the motor's critical role.
In cultured Drosophila neurons, Ciliobrevin D has been used to differentiate between the distinct functions of microtubule-based motors. elifesciences.org For instance, while Ciliobrevin D treatment abolished the kinesin-1-dependent transport of mitochondria, it did not affect kinesin-1-mediated microtubule sliding. This allowed researchers to conclude that microtubule sliding, driven by kinesin-1, is the primary mechanism for initial axonal regeneration after injury, independent of organelle transport. Other research in Drosophila has pointed to the involvement of dynein in the proper formation of sensory axon terminal arborization.
| Model System | Process Investigated | Key Finding with Ciliobrevin D | Reference(s) |
| Drosophila S2 Cells | Peroxisome Transport | Abrogates bidirectional movement of peroxisomes. | escholarship.org,, |
| Cultured Drosophila Neurons | Axonal Regeneration | Distinguishes between kinesin-1's role in organelle transport (inhibited) and microtubule sliding (unaffected). | elifesciences.org |
| Cultured Drosophila Neurons | Mitochondrial Transport | Abolishes kinesin-1-dependent mitochondrial movement, demonstrating motor interdependence. |
Tetrahymena thermophila Nuclear Remodeling Studies
The ciliated protist Tetrahymena thermophila is a model organism characterized by nuclear dimorphism, possessing a germline micronucleus (MIC) and a somatic macronucleus (MAC). During its life cycle, it undergoes complex processes of nuclear remodeling. Research has implicated cytoplasmic dynein in these events, and Ciliobrevin D has been used to probe this function.
One study investigated the localization of Drp6, a dynamin-related protein essential for the expansion of the new macronucleus during sexual conjugation. When dynein function was inhibited by Ciliobrevin D, the Drp6 protein was no longer localized to the nuclear envelope. Furthermore, Ciliobrevin D treatment significantly impaired the expansion of the developing macronucleus, confirming that cytoplasmic dynein activity is required for this critical stage of nuclear remodeling in Tetrahymena.
| Model System | Process Investigated | Key Finding with Ciliobrevin D | Reference(s) |
| Tetrahymena thermophila | Nuclear Remodeling | Causes loss of Drp6 protein from the nuclear envelope. | |
| Tetrahymena thermophila | Macronuclear Development | Impairs the expansion of the new macronucleus during conjugation. |
Cultured Mammalian Cell Line Investigations (e.g., NIH-3T3, HeLa cells)
Ciliobrevin D has been extensively used in cultured mammalian cells to study the role of cytoplasmic dynein in mitosis and organelle transport. In both NIH-3T3 mouse fibroblast cells and human HeLa cells, Ciliobrevin D treatment disrupts mitotic spindle assembly. elifesciences.orghbni.ac.in
Observations in NIH-3T3 cells revealed that dynein inhibition leads to abnormal spindles that are unfocused, multipolar, or collapsed, accompanied by disrupted localization of γ-tubulin, a key component of spindle poles. escholarship.orgresearchgate.nethbni.ac.in Similar, though less pronounced, spindle defects were observed in HeLa cells. escholarship.orgresearchgate.nethbni.ac.in Ciliobrevin D also disrupts the formation of stable kinetochore-microtubule attachments, which are essential for proper chromosome segregation. nih.govhbni.ac.in Live-cell imaging has demonstrated that these effects are rapid, with spindles collapsing within minutes of treatment, and are also reversible upon washout of the compound. researchgate.nethbni.ac.in This reversibility allows for the study of dynein's role not just in the assembly but also in the active maintenance of the mitotic spindle. researchgate.net
| Cell Line | Process Investigated | Key Finding with Ciliobrevin D | Reference(s) |
| NIH-3T3 | Mitosis (Spindle Assembly) | Causes abnormal (unfocused, multipolar, collapsed) spindles. | escholarship.org, hbni.ac.in, researchgate.net |
| NIH-3T3 | Mitosis (Spindle Poles) | Disrupts localization of γ-tubulin to the spindle poles. | escholarship.org, hbni.ac.in |
| NIH-3T3 & HeLa | Mitosis (Spindle Maintenance) | Reversibly disrupts pre-formed spindles and reduces microtubule levels in a mitosis-specific manner. | escholarship.org, researchgate.net |
| HeLa | Mitosis (Spindle Assembly) | Induces spindle defects, although to a lesser extent than in NIH-3T3 cells. | escholarship.org, hbni.ac.in, researchgate.net |
| NIH-3T3 & HeLa | Kinetochore-Microtubule Attachment | Disrupts the formation of cold-stable microtubules required for proper chromosome attachment. | hbni.ac.in, nih.gov |
Methodological Considerations and Future Research Trajectories
Cilliobrevin D as a Pharmacological Tool in Dynein Research
This compound has emerged as a valuable pharmacological tool for investigating the multifaceted roles of cytoplasmic dynein. researchgate.netnih.gov As a cell-permeable, reversible, and specific inhibitor of the AAA+ ATPase activity of dynein, it allows for the acute disruption of dynein-dependent processes. merckmillipore.commedchemexpress.com This has facilitated research into dynein's function in various cellular activities, including organelle transport, cell division, and signaling pathways. researchgate.netnih.govmerckmillipore.com
The ability to induce rapid and reversible inhibition of dynein is a key advantage of using this compound. elifesciences.orgnih.gov Effects of the inhibitor can be observed within minutes of application, and its washout can restore normal cellular function, allowing for the study of dynamic processes in real-time. nih.govnih.gov This acute temporal control is particularly useful for dissecting the immediate consequences of dynein inhibition without the confounding effects of long-term genetic alterations. For instance, the acute application of this compound has been instrumental in demonstrating the rapid cessation and reversal of axon extension, highlighting dynein's role at the growth cone. nih.gov This approach allows researchers to observe the direct impact of dynein inactivation on processes like organelle motility and spindle formation. elifesciences.orgnih.gov
Genetic and RNA interference (RNAi) methods are powerful for studying gene function, but they present certain limitations that can be overcome with pharmacological inhibitors like this compound. Genetic knockouts or long-term knockdown of dynein can lead to compensatory mechanisms or be lethal to the cell, obscuring the primary functions of the motor protein. nih.gov In contrast, the acute nature of this compound treatment minimizes the likelihood of such adaptations. elifesciences.org
RNAi screens, while useful for identifying genes that interact with dynein, can have off-target effects and may not achieve complete protein depletion. nih.govnih.gov this compound offers a more direct and immediate way to inhibit dynein function, providing a complementary approach to these genetic techniques. researchgate.netelifesciences.org For example, while a genome-wide RNAi screen in Caenorhabditis elegans identified numerous genes interacting with a dynein co-factor, the use of this compound can provide specific insights into the temporal dynamics of these interactions. nih.gov
Table 1: Comparison of Dynein Modulation Approaches
| Feature | This compound (Pharmacological) | Genetic Knockout/Knockdown | RNAi |
|---|---|---|---|
| Temporal Control | High (acute and reversible) | Low (long-term) | Moderate (transient) |
| Speed of Onset | Rapid (minutes) nih.gov | Slow (developmental) | Slow (hours to days) |
| Reversibility | Yes nih.gov | No | Limited |
| Potential for Compensation | Low | High | Moderate |
| Potential for Off-Target Effects | Yes (requires specificity assessment) frontiersin.org | Low (gene-specific) | High nih.gov |
| Dose-Dependence | Yes merckmillipore.com | No | Variable |
Challenges and Limitations in this compound Research
Despite its utility, research involving this compound is not without its challenges. The primary concerns revolve around its specificity and the complexity of interpreting its effects on cellular transport. elifesciences.orgfrontiersin.org
While initial studies reported this compound to be specific for dynein, not affecting kinesin-1 or kinesin-5, the possibility of off-target effects on other AAA+ ATPase proteins or motor proteins cannot be entirely dismissed without further comprehensive screening. nih.govfrontiersin.org The observation that this compound can inhibit both anterograde and retrograde transport raises questions about whether this is solely due to the interdependence of these pathways or if off-target effects on other motors are involved. frontiersin.org Continued investigation into the molecular mechanism of this compound is crucial to fully understand its specificity and to guide the development of even more refined inhibitors. frontiersin.org
A significant finding in studies using this compound is its inhibitory effect on both retrograde (dynein-driven) and anterograde (kinesin-driven) transport of various organelles, such as mitochondria, lysosomes, and Golgi-derived vesicles. researchgate.netnih.govnih.gov This bidirectional inhibition suggests a complex interplay and interdependence between the two opposing transport systems. elifesciences.orgfrontiersin.org Several hypotheses have been proposed to explain this phenomenon. One possibility is that dynein is required to transport kinesin motors back to the cell body for subsequent rounds of anterograde transport. Another is that the inhibition of dynein's ATPase activity could lock the motor onto the microtubule, creating a physical roadblock that impedes kinesin movement. frontiersin.org Further research is needed to dissect these intricate regulatory mechanisms and to fully elucidate how the inhibition of dynein by this compound leads to a halt in bidirectional traffic. elifesciences.orgfrontiersin.org
Future Research Avenues for this compound and its Derivatives
The development and study of this compound have opened new avenues for research into dynein biology and its role in disease. Future work will likely focus on several key areas.
One promising direction is the use of this compound to investigate the role of dynein-dependent transport in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). embopress.org Research has shown that blocking the interaction between the protein CRMP4 and dynein can reduce motor neuron death in ALS models, suggesting that inhibiting this retrograde death signal with tools like this compound could be a therapeutic strategy. embopress.org
Furthermore, the chemical structure of this compound provides a scaffold for the design of new, potentially more potent and specific dynein inhibitors. Structure-activity relationship studies have already led to the development of derivatives with improved properties. elifesciences.org Future research could focus on creating inhibitors that are isoform-specific, allowing for the distinct functions of dynein 1 and dynein 2 to be probed. elifesciences.org The development of such next-generation inhibitors, coupled with advanced imaging and proteomic techniques, will undoubtedly continue to advance our understanding of the complex world of microtubule-based transport.
Exploration of Novel Dynein-Dependent Biological Processes
The application of Ciliobrevin D has been instrumental in uncovering or confirming the role of dynein in a diverse array of biological processes beyond its classically understood functions. By inhibiting the ATPase activity of dynein, Ciliobrevin D allows for the acute disruption of these processes, providing insights that were previously difficult to obtain through genetic methods alone. biosynth.comnih.govresearchgate.net
Research using Ciliobrevin D has demonstrated that dynein's role in axonal transport is more complex than initially thought. Studies in cultured embryonic sensory neurons revealed that while Ciliobrevin D is a direct inhibitor of dynein, its application blocks not only the retrograde (minus-end directed) transport of organelles like mitochondria, lysosomes, and Golgi-derived vesicles, but also their anterograde (plus-end directed) transport. nih.govnih.govresearchgate.net This finding suggests a significant interdependence between the machinery of retrograde and anterograde transport. frontiersin.org This bidirectional inhibition has been shown to reversibly halt axon extension and impair nerve growth factor (NGF)-induced axon branching. nih.govnih.govnih.gov
Furthermore, Ciliobrevin D has been used to probe dynein's function in other specialized cellular contexts:
Ciliary Function and Signaling: As its name suggests, Ciliobrevin was identified in a screen for inhibitors of Hedgehog (Hh) signaling, a pathway critically dependent on the primary cilium. selleck.co.jpselleckchem.com Ciliobrevin D perturbs protein trafficking within the primary cilium, leading to the accumulation of proteins like intraflagellar transport protein 88 (IFT88) at the ciliary tip and disrupting cilium-dependent signaling. merckmillipore.comacs.orgsigmaaldrich.com
Cell Division: The inhibitor causes defects in mitotic spindle assembly, such as unfocused, multipolar, or collapsed spindles, by disrupting dynein's role in focusing spindle poles. medchemexpress.com
Cell Migration and Adhesion: In T-cells, Ciliobrevin D was used to show that the dynein-driven repositioning of the centrosome toward the immunological synapse is a key aspect of T-cell activation. nih.govacs.org
Endocytosis: Recent studies have implicated dynein in clathrin-independent endocytosis, where Ciliobrevin D was shown to inhibit the internalization of specific cargo. biorxiv.org
Metabolic Regulation: In pancreatic beta cells, treatment with Ciliobrevin D inhibited cilia motility and significantly reduced glucose-stimulated insulin (B600854) secretion, revealing a novel role for dynein in metabolic control. biorxiv.org
These examples highlight how the acute inhibitory action of Ciliobrevin D continues to expand our understanding of the fundamental cellular processes reliant on dynein motors.
Interactive Table: Biological Processes Investigated with Ciliobrevin D
| Biological Process | Model System | Key Finding with Ciliobrevin D Treatment | Reference(s) |
| Axonal Transport | Cultured Sensory Neurons | Inhibition of both retrograde and anterograde transport of mitochondria, lysosomes, and Golgi vesicles. | nih.govnih.govfrontiersin.org |
| Axon Growth & Branching | Cultured Sensory Neurons | Reversible inhibition of axon extension and NGF-induced branching. | nih.govnih.govnih.gov |
| Wallerian Degeneration | Cultured Sensory Neurons | Acceleration of axon degeneration following severing. | nih.gov |
| Mitotic Spindle Assembly | NIH-3T3, HeLa Cells | Disruption of spindle pole focusing, leading to abnormal spindle morphology. | medchemexpress.commerckmillipore.com |
| Ciliogenesis & IFT | Mouse Fibroblasts, C. elegans | Disruption of primary cilia formation and intraflagellar transport. | selleck.co.jpbiorxiv.org |
| Hedgehog Signaling | Mouse Fibroblasts | Blockade of Hedgehog signaling pathway activity. | medchemexpress.comselleckchem.comacs.org |
| Centrosome Positioning | T-cells | Impairment of centrosome reorientation toward the immunological synapse. | nih.govacs.org |
| Insulin Secretion | Human & Mouse Islets | Inhibition of cilia motility and reduction of glucose-stimulated insulin secretion. | biorxiv.org |
| Clathrin-Independent Endocytosis | Mouse Embryonic Fibroblasts | Inhibition of Galectin-3 internalization. | biorxiv.org |
Development of Advanced Dynein Inhibitors with Enhanced Specificity or Isoform Selectivity
While Ciliobrevin D has been a powerful research tool, it has limitations, most notably its lack of specificity between the two major cytoplasmic dynein isoforms, dynein 1 and dynein 2. acs.orgmdpi.com Dynein 1 is responsible for the majority of cytosolic transport, including organelle movement and mitosis, while dynein 2's primary role is in intraflagellar transport (IFT) within cilia. acs.org The ability to selectively inhibit one isoform would allow for a more precise dissection of their individual functions and reduce the pleiotropic effects observed with non-selective inhibitors.
This need has spurred efforts to develop advanced inhibitors by modifying the ciliobrevin pharmacophore. rockefeller.edu Researchers have synthesized and tested numerous ciliobrevin analogs to identify modifications that confer isoform selectivity. acs.orgmdpi.com Studies revealed that adding bulky substituents to the C7 position of the A-ring on the ciliobrevin scaffold could produce analogs that preferentially inhibit cytoplasmic dynein 2 over dynein 1 in both in vitro ATPase assays and cell-based assays. acs.org
These structure-activity relationship studies provide a roadmap for designing future inhibitors with even greater potency and selectivity. acs.orgrockefeller.edu The development of compounds like the dynapyrazoles, which have a distinct mode of action from ciliobrevins, further expands the chemical toolkit for studying dynein. rockefeller.eduelifesciences.org Unlike ciliobrevins, which are thought to be ATP-competitive inhibitors, dynapyrazoles block the microtubule-binding site of dynein without strongly affecting its basal ATPase activity. biorxiv.orgelifesciences.org Another compound, dynarrestin, also shows a distinct mechanism, inhibiting dynein's ability to bind to microtubules. rockefeller.edu
The ultimate goal is to develop a suite of inhibitors with high specificity for either dynein 1 or dynein 2, which would be invaluable for both basic research and as potential starting points for therapeutic development. acs.org
Interactive Table: Comparative Inhibition of Dynein Isoforms
| Compound | Dynein 1 IC₅₀ (µM) | Dynein 2 IC₅₀ (µM) | Reference(s) |
| Ciliobrevin A | 22 | 16 | mdpi.com |
| Ciliobrevin D | 44 | 24 | mdpi.com |
| Analog 37 | >100 | 17 | acs.orgmdpi.com |
| Analog 43 | >100 | 11 | acs.orgmdpi.com |
| Analog 47 | >100 | 11 | acs.orgmdpi.com |
| Dynapyrazole A | 1.1 | 1.1 | mdpi.com |
| Dynapyrazole B | 3.5 | 3.5 | mdpi.com |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data for analogs 37, 43, and 47 highlight the successful development of dynein 2-selective inhibitors.
Continued Application in Investigating Disease Pathophysiology and Identifying Research Targets
The ability to inhibit dynein function with compounds like Ciliobrevin D provides a powerful method for modeling aspects of human diseases where dynein-mediated transport is compromised and for identifying new therapeutic targets.
Neurodegenerative Diseases: Defective axonal transport is a key pathological feature of many neurodegenerative disorders, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net Ciliobrevin D allows researchers to acutely mimic this transport deficit in cellular models. For example, it has been used to study Wallerian degeneration, the process by which a severed axon degenerates, and to investigate the transport of molecules implicated in Alzheimer's disease pathogenesis. nih.govfrontiersin.org By understanding the consequences of transport failure, researchers can identify downstream pathways that may be targeted for intervention.
Cancer: The Hedgehog (Hh) signaling pathway, which relies on dynein 2-mediated IFT, is aberrantly activated in several types of cancer, including basal cell carcinoma and medulloblastoma. acs.orgmdpi.com The ability of Ciliobrevin D and its more selective analogs to inhibit this pathway underscores the potential of dynein 2 as a therapeutic target. acs.org Developing specific dynein 2 inhibitors could offer a way to block tumor growth while avoiding the broader cellular effects of inhibiting dynein 1. acs.org
Ciliopathies and Reproductive Disorders: Primary cilia are crucial sensory organelles, and their dysfunction leads to a class of diseases known as ciliopathies. Ciliobrevin D is used to study the molecular basis of these diseases by disrupting cilia structure and function. researchgate.netacs.org For instance, treatment can induce a significant decrease in primary cilia length, mimicking phenotypes seen in some ciliopathies. researchgate.netacs.org
Diabetes: The discovery that Ciliobrevin D inhibits insulin secretion by arresting cilia motility in pancreatic beta cells suggests that dynein dysfunction could play a role in the pathophysiology of Type 2 Diabetes. biorxiv.org This identifies the ciliary motor complex as a potential new therapeutic target for modulating insulin secretion. biorxiv.org
By continuing to apply Ciliobrevin D and its more advanced successors in disease-relevant models, researchers can further elucidate the molecular mechanisms of pathophysiology and uncover novel targets for future drug development.
Q & A
Q. What are the primary mechanisms of action of Cilliobrevin D in cellular studies?
this compound is a small-molecule inhibitor that selectively targets cytoplasmic dynein, disrupting microtubule-dependent intracellular transport. Methodologically, its mechanisms are validated through in vitro assays such as:
- ATPase activity inhibition assays to measure dynein motor function .
- Live-cell imaging to observe cargo transport defects (e.g., disrupted Golgi organization) .
- Co-immunoprecipitation to confirm dynein complex dissociation. Researchers should pair these with control experiments using dynein-independent transport inhibitors (e.g., nocodazole for microtubule depolymerization) to isolate specific effects.
Q. How can researchers optimize experimental parameters for this compound treatment in cell cultures?
Key parameters include:
- Dose-response curves : Start with 10–100 µM concentrations, as higher doses (>50 µM) may induce off-target effects .
- Exposure time : Acute treatments (1–4 hours) are typical for dynein inhibition, while prolonged exposure (>24 hours) risks cytotoxicity .
- Solvent controls : Use DMSO at equivalent concentrations (e.g., 0.1% v/v) to rule out solvent-induced artifacts. Standardize protocols using positive controls (e.g., EHNA for dynein inhibition) and replicate across ≥3 biological replicates .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s off-target effects in different cell types?
Contradictions often arise from cell-type-specific dynein isoform expression or varying baseline metabolic states. To resolve this:
- Perform isoform-specific siRNA knockdowns to identify dynein subunits affected by this compound .
- Use transcriptomic profiling (e.g., RNA-seq) to compare gene expression changes in sensitive vs. resistant cell lines.
- Apply meta-analysis of published datasets to identify confounding variables (e.g., serum concentration, cell density) .
Q. What experimental designs are recommended to study this compound’s role in stem cell differentiation?
Focus on functional readouts of dynein-mediated processes:
- Asymmetric division assays : Track organelle partitioning in embryonic stem cells via fluorescent markers (e.g., mitochondria labeled with MitoTracker) .
- Polarity protein localization : Use immunofluorescence for Par3/Par6 complexes in differentiating neural progenitors.
- Co-treatment with Wnt/β-catenin pathway modulators to dissect dynein’s role in signal transduction . Include time-lapse microscopy and single-cell RNA sequencing to capture dynamic changes .
Q. How can researchers validate the specificity of this compound in complex biological systems?
Combine orthogonal approaches:
- CRISPR/Cas9-mediated dynein knockout lines : Confirm loss of this compound sensitivity .
- Chemical proteomics : Use affinity-based pulldowns to identify direct binding partners .
- Phenotypic rescue experiments : Reintroduce wild-type or mutant dynein constructs in knockout models . Report negative results transparently to improve reproducibility .
Methodological & Data Analysis Questions
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?
- Non-linear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Bayesian hierarchical modeling to account for inter-experiment variability in high-throughput screens .
Tools like GraphPad Prism or R packages (e.g.,
drc) are recommended for robust curve fitting .
Q. What are best practices for ensuring reproducibility in this compound studies?
- Detailed metadata annotation : Document cell passage numbers, serum lots, and incubation conditions .
- Blinded analysis : Assign treatment groups randomly and analyze data without prior knowledge of conditions .
- Independent replication : Collaborate with external labs to validate key findings .
Emerging Research Gaps
Q. What unexplored mechanisms link this compound to non-canonical dynein functions?
Hypothesized roles include:
Q. How can computational models enhance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
